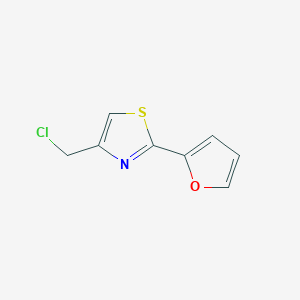

4-(氯甲基)-2-(2-呋喃基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(2-furyl)-2-substituted thiazoles, closely related to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, has been facilitated through hypervalent iodine oxidation of 2-acetylfuran, followed by treatment with thioureas or thioamides (Singh, Naithani, Aggarwal, & Prakash, 1998). Another method involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone, leading to the formation of a similar compound (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole has been characterized. For instance, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was studied, revealing a monoclinic space group with specific crystal parameters (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Chemical Reactions and Properties

Various chemical reactions, such as nitration, of thiazole derivatives have been explored. For example, nitration of 4-methyl-2-[2-(nitro-2-furyl)vinyl]thiazole leads to the formation of complex compounds, indicating the reactivity of the thiazole ring and its derivatives under certain conditions (Saldabol & Popelis, 1977).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystalline nature, have been documented. For example, a synthesized 4-(5-amino-2-furyl)thiazole derivative had a melting point of 105°C (Swaminathan, Ichikawa, & Bryan, 1986).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are influenced by their structural configurations. For instance, the presence of a chloromethyl group in such compounds allows for further chemical modifications, indicating their reactivity and potential for synthesis of various derivatives (Simurova, Popova, Mayboroda, & Karmachov, 2020).

科学研究应用

-

Coumarin Heterocyclic Derivatives

- Scientific Field : Chemistry

- Application Summary : This research highlights the broad range of science that has arisen from the synthesis of coumarin-linked and fused heterocycles derivatives .

- Methods of Application : The synthesis of these compounds involves various chemical reactions, including the creation of 5-membered rings with one or two heteroatoms .

- Results : The review covers the period from 2000 to 2014 and discusses the synthesis and biological activity of these compounds .

-

Furo[3,4-c]coumarins and Related Furyl Coumarin Derivatives

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : A new and general strategy for highly functional furo[3,4-c]coumarins and related furyl coumarin derivatives has been developed .

- Methods of Application : The method is based on an extraordinarily facile intramolecular Wittig reaction, starting from α,β-unsaturated ketones, tributylphosphine, and acyl chlorides .

- Results : The phosphorus ylides were proposed to be the key intermediates for constructing the crucial furan ring, leading to a wide variety of substituted furyl coumarins in one step .

安全和危害

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a specialized database. If you have access to a university library, they may be able to help you access more specialized resources.

属性

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBVJLIWOXIYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415440 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole | |

CAS RN |

13386-49-7 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。